1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one

Description

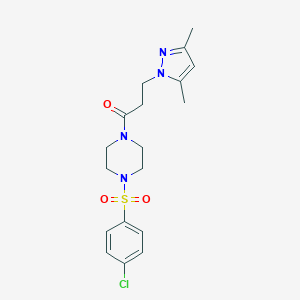

1-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one is a synthetic small molecule characterized by a piperazine ring sulfonylated at the 4-position with a 4-chlorophenyl group and a propan-1-one chain linked to a 3,5-dimethylpyrazole moiety. The sulfonyl group enhances polarity and solubility, while the 3,5-dimethylpyrazole contributes steric bulk and metabolic stability.

Properties

IUPAC Name |

1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN4O3S/c1-14-13-15(2)23(20-14)8-7-18(24)21-9-11-22(12-10-21)27(25,26)17-5-3-16(19)4-6-17/h3-6,13H,7-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBIWNLNYBXYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides.

Introduction of the 4-Chlorophenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 4-chlorobenzenesulfonyl chloride under basic conditions.

Attachment of the Pyrazole Ring: The final step involves the coupling of the sulfonylated piperazine with a pyrazole derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to remove the sulfonyl group or reduce the pyrazole ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce desulfonylated derivatives.

Scientific Research Applications

1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one has several applications in scientific research:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.

Biological Studies: It is used in studies to understand its interaction with biological targets, such as receptors and enzymes.

Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include:

Receptors: The compound may bind to neurotransmitter receptors, modulating their activity and influencing neurological pathways.

Enzymes: It may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the piperazine, pyrazole, or ketone linker. Below is a detailed comparison with two closely related compounds:

Table 1: Structural and Functional Comparison

Key Observations :

Piperazine vs. Aromatic Linkers :

- The target compound’s piperazine-sulfonyl moiety (C20H23ClN4O3S) provides conformational flexibility and polarity compared to the rigid 4-chlorophenyl ketone in the ChemBK analog (C14H14Cl2N2O). This likely improves aqueous solubility, critical for pharmacokinetics .

- MK13 (C13H16N4O3) lacks a piperazine but incorporates a urea linker , favoring hydrogen-bond interactions with biological targets .

Pyrazole Modifications: The 3,5-dimethylpyrazole in the target compound reduces steric clash compared to the 4-chloro-3,5-dimethylpyrazole in the ChemBK analog. The absence of a 4-chloro group may lower toxicity risks .

Synthetic Routes: The target compound’s synthesis likely involves sulfonylation of piperazine followed by coupling to a pyrazole-propanone intermediate, analogous to the reflux-driven condensation described for MK13 in .

Research Findings and Limitations

While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogs:

- Electron-Withdrawing Groups : The sulfonyl group in the target compound may enhance protein-binding affinity compared to the chloro groups in the ChemBK analog, as sulfonamides are common in enzyme inhibitors .

- Computational Analysis : Tools like Multiwfn could predict charge distribution and reactive sites, while SHELX and CCP4 suites might resolve its crystal structure for target validation.

Unresolved Questions :

- How does the 3,5-dimethylpyrazole influence metabolic stability compared to halogenated pyrazoles?

- Does the piperazine-sulfonyl group confer selectivity toward specific biological targets (e.g., kinases vs. GPCRs)?

Biological Activity

The compound 1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 448.966 g/mol. The structure features a piperazine ring substituted with a chlorophenyl sulfonyl group and a pyrazole moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

1. Antibacterial Activity

Research has indicated that compounds bearing similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of piperazine with sulfonyl groups have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzymes, leading to cell death.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes critical in various biological pathways. Notably, it has shown strong inhibitory effects against acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary disorders, respectively .

3. Anticancer Potential

In vitro studies have suggested that the compound may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxicity at micromolar concentrations. The exact mechanisms are still under investigation but may involve apoptosis induction and cell cycle arrest .

The biological activity is largely attributed to the interaction of the compound with specific protein targets in cells. Docking studies have provided insights into how the compound binds to active sites of enzymes and receptors, facilitating its pharmacological effects .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Study on Antitubercular Activity : A series of piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis, showing promising results with IC90 values indicating significant potency .

- Inhibition Studies : Compounds similar to the target compound were evaluated for their inhibitory effects on urease, revealing IC50 values in the low micromolar range, which suggest high efficacy .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.